molecular formula C26H26N2O2 B2376989 N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034247-17-9

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2376989
CAS No.: 2034247-17-9
M. Wt: 398.506
InChI Key: FIGSKCCDUXJKPG-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a methoxypiperidinyl group, and a benzamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of a fluorenyl intermediate, which can be achieved through various methods such as Friedel-Crafts acylation or Suzuki coupling.

    Introduction of the Methoxypiperidinyl Group:

    Coupling with Benzamide: Finally, the fluorenyl and methoxypiperidinyl intermediates are coupled with a benzamide derivative using amide bond formation reactions, typically employing reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the fluorenyl or piperidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-9-ylmethoxycarbonyl)glycylamino)methyl acetate
  • N-(9H-fluoren-9-ylmethoxycarbonyl)glycylamino)methyl acetate

Uniqueness

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.

Biological Activity

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide is a novel compound with a unique structure that combines a fluorenyl moiety with a methoxypiperidinyl group and a benzamide functional group. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

This molecular formula indicates the presence of two nitrogen atoms and one oxygen atom, contributing to its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Protein Interaction : The compound may interact with specific proteins or enzymes, modulating their activity. For instance, it has been suggested that it might inhibit certain kinases, which play crucial roles in various signaling pathways.
  • Gene Expression Modulation : By potentially binding to DNA or RNA molecules, this compound could affect gene expression, leading to alterations in cellular processes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit the expression of oncogenic microRNAs, particularly miR-21, which is associated with various cancers. The compound demonstrated significant inhibition of miR-21 in vitro, leading to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways, although detailed studies are necessary to elucidate the specific mechanisms involved.

Research Findings

StudyFindings
In vitro study on cancer cells This compound inhibited miR-21 expression, leading to increased apoptosis in HeLa cells .
Mechanistic study The compound showed potential in modulating kinase activity, suggesting a role in various signaling pathways.
Anti-inflammatory assessment Initial results indicate possible modulation of inflammatory responses; further research is needed for confirmation.

Case Studies

  • Case Study on Cancer Inhibition : In a controlled laboratory setting, this compound was administered to HeLa cells. Results indicated a concentration-dependent inhibition of cell growth and induction of apoptosis through the upregulation of PDCD4, a target protein of miR-21.
  • Inflammation Modulation : In another study focusing on inflammatory markers, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in human cell lines. This suggests its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-30-23-12-14-28(15-13-23)22-9-6-18(7-10-22)26(29)27-21-8-11-25-20(17-21)16-19-4-2-3-5-24(19)25/h2-11,17,23H,12-16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGSKCCDUXJKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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